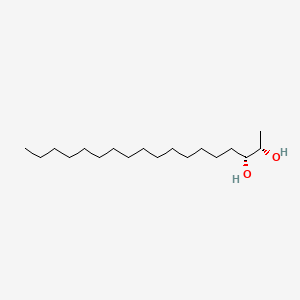

Octadecane-2,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

67919-41-9 |

|---|---|

Molecular Formula |

C18H38O2 |

Molecular Weight |

286.5 g/mol |

IUPAC Name |

(2S,3R)-octadecane-2,3-diol |

InChI |

InChI=1S/C18H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17-20H,3-16H2,1-2H3/t17-,18+/m0/s1 |

InChI Key |

QUADQLCGKXETIS-ZWKOTPCHSA-N |

SMILES |

CCCCCCCCCCCCCCCC(C(C)O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](C)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(C)O)O |

Synonyms |

octadecane-2,3-diol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Octadecane-2,3-diol: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecane-2,3-diol is a long-chain aliphatic vicinal diol. Its structure, featuring a hydrophobic 18-carbon chain and two adjacent hydrophilic hydroxyl groups, imparts surfactant-like properties, making it a molecule of interest in various fields, including cosmetics, pharmaceuticals, and materials science. In biological systems, its structure suggests potential interactions with lipid membranes, influencing their fluidity and permeability. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, details relevant experimental protocols for their determination, and illustrates a key chemical transformation.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2,3-Dihydroxyoctadecane |

| CAS Number | 67919-41-9 |

| Molecular Formula | C₁₈H₃₈O₂ |

| Molecular Weight | 286.5 g/mol |

Physical Properties

The physical properties of this compound are largely dictated by its long hydrocarbon tail, leading to a waxy solid appearance at room temperature with limited solubility in water. The presence of two hydroxyl groups, however, allows for hydrogen bonding, influencing its melting and boiling points compared to the parent alkane, octadecane.

| Property | Value | Notes |

| Appearance | Typically a colorless or pale yellow waxy solid. | The long alkyl chain contributes to its solid, waxy nature. |

| Melting Point | Approximately 50 °C | This is an estimated value. As a waxy solid, it may exhibit a melting range rather than a sharp melting point. |

| Boiling Point | Around 350 °C | This is an estimated value. High molecular weight alcohols often decompose at their boiling point under atmospheric pressure. |

| Solubility | Limited solubility in water. Soluble in organic solvents like ethanol and ether. | The hydrophobic character of the C18 chain dominates, but the diol functionality provides some polarity. |

| Stability | Generally stable under normal conditions. | May degrade under extreme pH or temperature conditions.[1] |

Chemical Properties and Reactivity

As a vicinal diol, this compound undergoes reactions characteristic of this functional group. These include oxidation to form ketones or aldehydes, esterification with acids, and dehydration to form alkenes.[1]

Oxidation

The hydroxyl groups of this compound can be oxidized. The nature of the product depends on the oxidizing agent used. For instance, selective oxidation can yield an α-hydroxy ketone, while stronger oxidizing agents can lead to cleavage of the carbon-carbon bond between the hydroxyl groups.

Esterification

The hydroxyl groups can react with carboxylic acids or their derivatives in the presence of an acid catalyst to form the corresponding mono- or di-esters. These derivatives can have altered physical properties, such as increased lipophilicity.

Dehydration

Under acidic conditions, this compound can undergo dehydration to yield unsaturated compounds, primarily alkenes.

Oxidative Cleavage

A key reaction of vicinal diols is oxidative cleavage of the C-C bond between the two hydroxyl-bearing carbons. This can be achieved using reagents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄).[2][3] This reaction is highly specific for 1,2-diols and results in the formation of two carbonyl compounds (aldehydes or ketones), depending on the substitution pattern of the diol.[2][4]

Experimental Protocols

Determination of Melting Point (for a Waxy Solid)

Given the waxy nature of this compound, the capillary tube method is a suitable technique for determining its melting range.

Apparatus:

-

Melting point apparatus (e.g., Fisher-Johns or a similar heated block)[5]

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not already powdered)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently crush a small amount in a mortar and pestle.

-

Carefully pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 10-15 °C per minute initially.

-

Observe the sample through the magnifying lens. As the temperature approaches the expected melting point (around 50 °C), reduce the heating rate to 1-2 °C per minute to allow for accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

-

Repeat the measurement with a fresh sample to ensure reproducibility.

Determination of Solubility (for a Sparingly Soluble Compound)

A common method to determine the solubility of a sparingly soluble compound like this compound in a specific solvent is the shake-flask method.

Apparatus:

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., GC-MS, HPLC-MS)

Procedure:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of the desired solvent (e.g., water, ethanol, ether).

-

Seal the vials tightly and place them in a constant temperature shaker bath (e.g., at 25 °C and 37 °C) to equilibrate.[6] Agitation should be sufficient to keep the solid suspended.

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a pre-calibrated analytical method (e.g., GC-MS).

-

The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Protocol for Oxidative Cleavage with Periodic Acid

This protocol describes a general procedure for the oxidative cleavage of a vicinal diol.

Materials:

-

This compound

-

Periodic acid (HIO₄)

-

Solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve a known amount of this compound in a suitable organic solvent in a round-bottom flask.

-

In a separate flask, prepare a solution of periodic acid in the same solvent or a compatible one.

-

Cool the diol solution in an ice bath.

-

Slowly add the periodic acid solution to the stirred diol solution.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The resulting product will be a mixture of aldehydes, which can be further purified by column chromatography if necessary.

Visualizations

Synthesis of this compound

A common method for the synthesis of vicinal diols is the dihydroxylation of an alkene. For this compound, this would involve the dihydroxylation of octadec-2-ene.

Caption: Synthesis of this compound via dihydroxylation of an alkene.

Oxidative Cleavage of this compound

The oxidative cleavage of this compound with periodic acid results in the formation of two aldehyde products.

Caption: Oxidative cleavage of this compound.

References

- 1. Buy this compound (EVT-1538799) | 67919-41-9 [evitachem.com]

- 2. Ch15: Oxidation cleavage of 1,2-diols [chem.ucalgary.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]

- 5. Melting point - WaxPedia [waxpedia.org]

- 6. solubility experimental methods.pptx [slideshare.net]

The Natural Occurrence of Long-Chain Diols: A Technical Guide for Researchers

October 30, 2025

Introduction

Long-chain diols (LCDs) are a diverse class of lipid molecules characterized by a long aliphatic carbon chain with two hydroxyl groups. These compounds are found across various biological and environmental systems. This technical guide provides an in-depth overview of the natural occurrence of two main classes of long-chain diols: long-chain alkyl diols, which are significant biomarkers in paleoceanography, and vicinal diols, which are emerging as important signaling molecules in mammalian physiology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the current knowledge, including quantitative data, experimental protocols, and relevant biochemical pathways.

Long-Chain Alkyl Diols (LCDs)

Long-chain alkyl diols are primarily found in aquatic environments and are characterized by carbon chain lengths typically ranging from C28 to C32. The position of the hydroxyl groups is a key feature, with one typically at the C1 position and the other at a mid-chain position (e.g., C13, C14, or C15).

Natural Occurrence and Distribution

Long-chain alkyl diols are ubiquitously found in marine and lacustrine sediments, as well as in the water column. Their primary producers are microalgae.[1]

-

Marine Environments: In marine settings, the distribution of LCDs is widespread, from coastal areas to the open ocean.[1] The most commonly reported LCDs are C28 and C30 1,13-diols, C30 and C32 1,15-diols, and C28 and C30 1,14-diols.[1] The relative abundance of these diols is used to infer past environmental conditions. For instance, the Long-chain Diol Index (LDI) is a proxy for sea surface temperature, while the abundance of 1,14-diols is linked to nutrient-rich upwelling zones.[1][2]

-

Freshwater Environments: In lakes and rivers, the C32 1,15-diol is often the dominant long-chain diol.[1] Its presence in coastal marine sediments can be an indicator of riverine input.[1]

-

Biological Sources: The primary producers of 1,13- and 1,15-diols are eustigmatophyte algae, with Nannochloropsis species being well-studied examples.[1][3] Diatoms of the genus Proboscia are the main producers of 1,14-diols.[1]

-

Terrestrial Environments: The occurrence of long-chain alkyl diols in terrestrial organisms is less documented. However, some studies have identified C30-C34 alkanediols in the leaf cuticular waxes of plants like Myricaria germanica.[4] While long-chain fatty alcohols are known components of some insect pheromones, the presence of C28-C32 diols is not as common.[1][5] In mammals, the focus has been on very long-chain fatty acids in skin lipids, and the presence of these specific long-chain alkyl diols is not a prominent feature.[6]

Quantitative Data on Long-Chain Alkyl Diols

The concentration of long-chain alkyl diols can vary significantly depending on the organism and environmental conditions. The following tables summarize available quantitative data.

Table 1: Concentration of Long-Chain Alkyl Diols in Nannochloropsis Species

| Species | Diol | Concentration (fg/cell) | Reference |

| Nannochloropsis oceanica | C30:0 Diol | 7.4 ± 1.4 to 16 ± 2.5 | [7] |

| C32:1 Diol | 3.3 ± 1.3 to 7.0 ± 2.5 | [7] | |

| C32:0 Diol | 9.3 ± 2.9 to 20 ± 4 | [7] | |

| Nannochloropsis gaditana | C30:0 Diol | 7.4 ± 1.4 to 16 ± 2.5 | [7] |

| C32:1 Diol | 3.3 ± 1.3 to 7.0 ± 2.5 | [7] | |

| C32:0 Diol | 9.3 ± 2.9 to 20 ± 4 | [7] |

Table 2: Concentration of Long-Chain Alkyl Diols in Marine Environments

| Location/Environment | Diol | Concentration | Reference |

| Western Tropical North Atlantic (SPM) | C30 1,15-diol | 100 to 1600 pg/L | [8] |

| C28 1,13-diol | 0 to 55 pg/L | [8] | |

| C28 1,14-diol | up to 64 pg/L | [8] | |

| East China Sea Shelf (Sediments) | C30 1,15-diol | 65%–79% of total diols | [9] |

| C32 1,15-diol | 7%–12% of total diols | [9] | |

| C28 1,14-diol | 3.9%–15% of total diols | [9] |

Biosynthesis of Long-Chain Alkyl Diols

The biosynthesis of long-chain alkyl diols is believed to start from C14-C18 fatty acids, which undergo elongation and hydroxylation.[7][10] The exact enzymatic pathway is not fully elucidated, but it is thought to involve fatty acid elongase (FAE) and polyketide synthase (PKS) enzymes.[10] The final step is likely the reduction of a long-chain hydroxy fatty acid to a diol, although the specific reductases involved are yet to be identified.[10]

Vicinal Diols in Mammalian Signaling

Vicinal diols, where the two hydroxyl groups are on adjacent carbons, are another class of naturally occurring long-chain diols. A prominent example is 12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME), a metabolite of linoleic acid that acts as a signaling molecule, or "lipokine," in mammals.

Natural Occurrence and Biological Role

12,13-diHOME is produced by various tissues, with brown adipose tissue (BAT) being a significant source, particularly in response to cold exposure or exercise.[5]

-

Physiological Functions: This lipokine has been shown to stimulate fatty acid uptake by brown adipocytes and skeletal muscle cells.[1] It plays a role in enhancing cold tolerance and is associated with improved metabolic health, including increased energy expenditure and better glucose tolerance.[1][5]

-

Clinical Relevance: Circulating levels of 12,13-diHOME have been found to be negatively correlated with body mass index and insulin resistance, making it a potential therapeutic target for metabolic diseases.[8]

Signaling Pathway of 12,13-diHOME

12,13-diHOME exerts its effects by promoting the translocation of fatty acid transporters to the cell membrane.

The biosynthesis of 12,13-diHOME starts with the polyunsaturated fatty acid, linoleic acid.

Once produced, 12,13-diHOME can act on target cells, such as brown adipocytes.

Experimental Protocols

The analysis of long-chain diols requires specialized extraction and analytical techniques.

Extraction of Long-Chain Alkyl Diols from Sediments

This protocol is adapted from standard methods for lipid biomarker analysis from marine sediments.[4]

Methodology:

-

Total Lipid Extraction (TLE): Freeze-dried sediment is extracted using a mixture of dichloromethane (DCM) and methanol (MeOH) (9:1, v/v), often with an accelerated solvent extractor.[4]

-

Saponification: The TLE is saponified using a solution of potassium hydroxide in methanol to break down esters and release alcohols.

-

Fractionation: The neutral lipid fraction is separated and then fractionated using silica gel column chromatography. Non-polar compounds are eluted first with hexane, followed by compounds of intermediate polarity with DCM. The long-chain diols are eluted in the final, most polar fraction using a mixture of DCM and MeOH (1:1, v/v).[4]

-

Derivatization: The polar fraction containing the diols is dried and then derivatized by silylation. This is typically done by adding N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heating at 60°C for 30 minutes. This step makes the diols more volatile for gas chromatography.[4]

-

Analysis: The derivatized sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The diols are identified based on their retention times and characteristic mass spectra. Quantification is often performed using selected ion monitoring (SIM) of specific fragment ions.[4]

Extraction of Lipids from Microalgae

This protocol is a general method for extracting total lipids from microalgae, which can then be further analyzed for long-chain diols.

Methodology:

-

Cell Disruption: A known amount of lyophilized or wet microalgal biomass is subjected to mechanical disruption (e.g., bead beating) to break the cell walls.

-

Solvent Extraction: Lipids are extracted from the disrupted cells using a solvent system, such as the Bligh and Dyer method (chloroform:methanol:water).

-

Phase Separation: The mixture is centrifuged to separate the lipid-containing organic phase from the aqueous and solid phases.

-

Lipid Recovery: The organic phase is collected, and the solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

-

Further Analysis: The total lipid extract can then be subjected to saponification and fractionation as described in the sediment protocol to isolate the long-chain diol fraction for GC-MS analysis.

Conclusion

The study of naturally occurring long-chain diols is a rapidly evolving field with significant implications for both Earth sciences and biomedical research. Long-chain alkyl diols serve as robust biomarkers for reconstructing past climates, while vicinal diols like 12,13-diHOME are revealing novel signaling pathways that regulate metabolism. The detailed methodologies and pathways presented in this guide provide a foundation for researchers to explore these fascinating molecules further. Future research will likely uncover new sources of long-chain diols, elucidate their biosynthetic pathways in greater detail, and explore the therapeutic potential of signaling diols in treating metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Mammalian Epidermis: A Compendium of Lipid Functionality [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Progesterone - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Epidermal surface lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp. (Eustigmatophyceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BG - A quest for the biological sources of long chain alkyl diols in the western tropical North Atlantic Ocean [bg.copernicus.org]

- 9. Frontiers | Evolutions of upwelling and terrestrial organic matter input in the inner shelf of the East China Sea in the last millennium revealed by long-chain alkyl diols proxies [frontiersin.org]

- 10. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Mass Spectrometry Analysis of Octadecane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry analysis of Octadecane-2,3-diol, a long-chain aliphatic diol. Due to its low volatility and thermal lability, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging. Therefore, derivatization is a critical step to enhance its amenability to GC-MS analysis. This document outlines the methodologies for both the analysis of the underivatized molecule and its trimethylsilyl (TMS) derivative, including detailed experimental protocols, data presentation, and interpretations of mass spectral fragmentation pathways.

Mass Spectrometry of Underivatized this compound

Direct analysis of this compound by electron ionization mass spectrometry (EI-MS) provides characteristic fragmentation patterns, although the molecular ion peak is often of low abundance or absent. The fragmentation is primarily driven by cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons and subsequent losses of water and alkyl fragments.

Quantitative Data: Electron Ionization Mass Spectrum

The mass spectrum of underivatized 1,2-Octadecanediol, as sourced from the NIST Mass Spectrometry Data Center, is presented below.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 43 | 100 | [C3H7]+ |

| 45 | 35 | [CH3-CH=OH]+ |

| 55 | 85 | [C4H7]+ |

| 57 | 60 | [C4H9]+ |

| 69 | 55 | [C5H9]+ |

| 71 | 45 | [C5H11]+ |

| 83 | 40 | [C6H11]+ |

| 255 | 5 | [M-CH2OH]+ |

| 268 | <1 | [M-H2O]+• |

| 286 | Not Observed | [M]+• |

Data sourced from NIST WebBook for 1,2-Octadecanediol.

Fragmentation Pathway of Underivatized this compound

The following diagram illustrates the principal fragmentation pathways of underivatized this compound under electron ionization. The primary cleavage occurs between C2 and C3, leading to the formation of characteristic oxonium ions.

Mastering Stereochemistry: An In-depth Technical Guide to the NMR Spectroscopy of Vicinal Diols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicinal diols (or 1,2-diols) are a fundamental structural motif in a vast array of natural products, pharmaceuticals, and chiral ligands. The precise three-dimensional arrangement of their two hydroxyl groups—the relative (syn/anti) and absolute (R/S) stereochemistry—is often critical to their biological activity and chemical function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique for the unambiguous determination of their stereochemical identity.

This comprehensive guide provides an in-depth exploration of the core NMR principles and advanced techniques used to elucidate the stereochemistry of vicinal diols. It offers detailed experimental protocols, quantitative data for comparative analysis, and logical workflows to assist researchers in this critical aspect of structural characterization.

Fundamental NMR Parameters for Stereochemical Analysis

The relative orientation of the hydroxyl groups in syn and anti diastereomers imposes distinct conformational preferences, which directly influence key NMR parameters such as chemical shifts and coupling constants.

Proton (¹H) NMR Chemical Shifts

The chemical shifts of the methine protons (H-C-OH) are sensitive to the local electronic environment and molecular conformation. In acyclic vicinal diols, intramolecular hydrogen bonding can lead to conformational locking, influencing the chemical shifts. While specific values are highly dependent on the surrounding molecular structure, general trends can be observed. The hydroxyl proton signals are often broad and their chemical shifts are highly dependent on concentration, temperature, and solvent due to dynamic hydrogen bond exchange.

Carbon-13 (¹³C) NMR Chemical Shifts

The ¹³C chemical shifts of the carbons bearing the hydroxyl groups (C-OH) are also influenced by the stereochemistry. The steric environment around these carbons differs between diastereomers, leading to small but often measurable differences in their resonance frequencies. In general, more sterically compressed carbons tend to be shielded (shifted to a lower ppm value).

Vicinal Proton-Proton Coupling Constants (³JHH)

The most reliable intrinsic NMR parameter for determining the relative stereochemistry of acyclic vicinal diols is the three-bond coupling constant (³JHH) between the two methine protons. This value is directly related to the dihedral angle (φ) between the H-C-C-H bonds, a relationship described by the Karplus equation .[1][2]

The general form of the Karplus equation is: J(φ) = Acos²(φ) + Bcos(φ) + C

Where A, B, and C are empirically derived parameters. The key takeaway is that the magnitude of the coupling is largest when the protons are anti-periplanar (φ ≈ 180°, J ≈ 10-15 Hz) or syn-periplanar (φ ≈ 0°, J ≈ 8-10 Hz) and smallest when they are gauche (φ ≈ 60-90°, J ≈ 0-5 Hz).[2][3]

-

For anti -diols , the favored staggered conformation places the vicinal protons in an anti-periplanar arrangement, resulting in a larger ³JHH value.

-

For syn -diols , the favored staggered conformations place the vicinal protons in a gauche arrangement, resulting in a smaller ³JHH value.

This difference provides a direct method for assigning the relative stereochemistry.

Quantitative NMR Data Summary

The following tables summarize typical quantitative data used in the stereochemical analysis of vicinal diols. Note that these values are representative and can vary based on substitution, solvent, and other structural factors.

Table 1: Typical ³JHH Coupling Constants for Acyclic Vicinal Diols

| Diastereomer | Predominant Conformation | Dihedral Angle (φ) | Typical ³JHH (Hz) |

| anti | Anti-periplanar | ~180° | 7 – 10 |

| syn | Gauche | ~60° | 2 – 5 |

Table 2: Representative ¹³C NMR Chemical Shifts for Acetonide Derivatives of Diols

This data is for 1,3-diol acetonides but illustrates the principle applicable to 1,2-diols. The syn isomer, forming a cis-substituted ring, shows greater differentiation between the axial and equatorial methyl groups compared to the anti isomer.[4]

| Diastereomer | Acetonide Methyl Carbons | Typical δ (ppm) | Description |

| syn | C-axial | ~19.7 | Shielded (upfield) |

| C-equatorial | ~30.0 | Deshielded (downfield) | |

| anti | C-methyl (pseudo-axial) | ~25.0 | Similar chemical shifts |

| C-methyl (pseudo-equatorial) | ~25.0 |

Table 3: Representative ¹H NMR Chemical Shifts for Acetonide Derivatives of 1,2-Diols

| Diastereomer | Acetonide Methyl Protons | Typical δ (ppm) | Description |

| syn | Methyl 1 | ~1.35 | Non-equivalent signals |

| Methyl 2 | ~1.45 | ||

| anti | Both Methyls | ~1.40 | Often appear as a single signal or very close signals |

Advanced NMR Techniques & Experimental Protocols

When analysis of the parent diol is inconclusive, derivatization or advanced 2D NMR techniques are employed.

Derivatization: Acetonide Formation

Reacting a vicinal diol with acetone or 2,2-dimethoxypropane under acidic catalysis forms a rigid five-membered isopropylidene ketal (an acetonide). This locks the conformation, making the differences between diastereomers more pronounced and easier to measure.

-

A syn -diol forms a cis -acetonide , where the two methyl groups of the acetal are in magnetically distinct environments (one pointing "up", one "down" relative to the substituents on the dioxolane ring). This results in two separate signals in both the ¹H and ¹³C NMR spectra.

-

An anti -diol forms a trans -acetonide , where the two methyl groups are in more similar magnetic environments. This often results in a single signal or two very closely spaced signals in the NMR spectra.

-

Dissolution : Dissolve the vicinal diol (approx. 5-10 mg) in 2,2-dimethoxypropane (0.5 mL). Anhydrous acetone can also be used as a solvent.

-

Catalysis : Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) (approx. 0.1-0.2 mg).

-

Reaction : Stir the mixture at room temperature. The reaction is typically complete within 30-60 minutes. Monitor by TLC if necessary.

-

Workup : Quench the reaction by adding a small amount of solid sodium bicarbonate. Filter the mixture through a small plug of silica gel or celite, washing with an appropriate solvent (e.g., ethyl acetate or dichloromethane).

-

Analysis : Remove the solvent under reduced pressure. The crude product is often pure enough for direct NMR analysis. Dissolve the resulting acetonide in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra and analyze the chemical shifts of the acetonide methyl groups.

Derivatization: Mosher's Ester Analysis for Absolute Configuration

To determine the absolute configuration of a chiral diol, it can be derivatized with a chiral agent, such as the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid). This process converts the enantiomeric diols into a pair of diastereomeric bis-esters. The differing spatial arrangement of the phenyl group in the two diastereomers induces measurable chemical shift differences (Δδ = δS - δR) for protons near the chiral centers.[5]

-

Reaction Setup : In two separate vials, dissolve the diol (1-2 mg) in anhydrous pyridine or dichloromethane (0.5 mL) containing a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reagent Addition : To one vial, add (R)-(-)-MTPA chloride (1.2 equivalents per hydroxyl group). To the second vial, add (S)-(+)-MTPA chloride (1.2 equivalents per hydroxyl group).

-

Reaction : Seal the vials under an inert atmosphere (N₂ or Ar) and stir at room temperature for 2-12 hours, or until the reaction is complete (monitor by TLC).

-

Workup : Quench the reactions with a few drops of water or saturated NH₄Cl solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification : Purify the diastereomeric esters by flash column chromatography if necessary.

-

Analysis : Dissolve each purified diastereomer in the same high-purity deuterated solvent (e.g., CDCl₃).

-

Data Acquisition : Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters. Carefully assign the signals for the protons on either side of the original diol core.

-

Calculation : Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton. A consistent pattern of positive and negative Δδ values can be used with established models to assign the absolute configuration of the carbinol centers.

2D NMR Spectroscopy

For complex molecules where 1D spectra are crowded, 2D NMR techniques are indispensable.

-

COSY (Correlation Spectroscopy) : This is the workhorse experiment for establishing proton-proton coupling networks.[6] A cross-peak between two signals in a COSY spectrum confirms that they are J-coupled, definitively identifying the H-C(OH)-C(OH)-H spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique detects through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are connected through bonds. For a syn-diol, the two methine protons are on the same face of the molecule in certain conformations, which can lead to a measurable NOE enhancement between them. This NOE is typically absent in the anti-diol, where these protons are on opposite faces.

Visualized Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate the logical workflows and core principles described in this guide.

Figure 1. Workflow for the stereochemical determination of vicinal diols using NMR.

Figure 2. Vicinal coupling constants depend on the dihedral angle (φ).

Figure 3. Differentiating syn and anti diols via acetonide formation.

Figure 4. Logic for determining absolute configuration using Mosher's esters.

Conclusion

The stereochemical elucidation of vicinal diols is a critical task in modern chemistry, for which NMR spectroscopy provides an unparalleled toolkit. A systematic approach, beginning with the analysis of ³JHH coupling constants from a simple ¹H NMR spectrum, can often directly reveal the relative stereochemistry. For more complex or ambiguous cases, derivatization to rigid acetonides provides a robust method of confirmation. When absolute configuration is required, derivatization with chiral agents like MTPA allows for definitive assignment. Finally, 2D NMR techniques such as COSY and NOESY offer powerful solutions for resolving complex structures and confirming spatial relationships. By mastering these techniques and principles, researchers can confidently and accurately define the three-dimensional structure of vicinal diols, a crucial step in advancing drug discovery and chemical science.

References

An In-depth Technical Guide to the Stereochemistry of Octadecane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Stereochemistry of Octadecane-2,3-diol

This compound is a long-chain vicinal diol with the molecular formula C₁₈H₃₈O₂. Its structure contains two adjacent chiral centers at carbons 2 and 3. The presence of these two stereocenters gives rise to multiple stereoisomers. Understanding the spatial arrangement of the hydroxyl groups is critical as different stereoisomers can exhibit distinct biological activities and physicochemical properties, a key consideration in drug development and biomedical research.

According to the 2ⁿ rule, where 'n' is the number of chiral centers, a molecule with two chiral centers can have a maximum of 2² = 4 stereoisomers. For this compound, these are:

-

(2R,3R)-octadecane-2,3-diol

-

(2S,3S)-octadecane-2,3-diol

-

(2R,3S)-octadecane-2,3-diol

-

(2S,3R)-octadecane-2,3-diol

These stereoisomers exist as two pairs of enantiomers and a meso compound. Specifically, (2R,3R) and (2S,3S) are enantiomers of each other. The (2R,3S) and (2S,3R) forms are identical and constitute a single meso compound, which is achiral overall due to an internal plane of symmetry. Therefore, this compound has a total of three distinct stereoisomers: one pair of enantiomers and one meso diastereomer.

The relationships between these stereoisomers can be visualized as follows:

Caption: Stereoisomeric relationships of this compound.

Physicochemical Properties of this compound Stereoisomers

For illustrative purposes, the table below presents data for a shorter, well-characterized vicinal diol, (2R,3R)-(-)-2,3-butanediol, to highlight the type of data relevant for stereoisomer characterization.

| Property | (2R,3R)-(-)-2,3-Butanediol | (2S,3S)-(+)-2,3-Butanediol (Expected) | meso-2,3-Butanediol |

| Molecular Formula | C₄H₁₀O₂ | C₄H₁₀O₂ | C₄H₁₀O₂ |

| Molecular Weight | 90.12 g/mol | 90.12 g/mol | 90.12 g/mol |

| Boiling Point | 183-184 °C | 183-184 °C | 185-187 °C |

| Density (25 °C) | 0.987 g/mL | 0.987 g/mL | 1.002 g/mL |

| Optical Rotation [α]²³/D | -13.2° (neat) | +13.2° (neat) | 0° |

Note: Data for (2S,3S)-(+)-2,3-butanediol is inferred based on the properties of its enantiomer.

Experimental Protocols for Stereoselective Synthesis

The stereoselective synthesis of vicinal diols is a well-established field in organic chemistry. The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for the enantioselective synthesis of diols from alkenes. This method allows for the predictable synthesis of specific stereoisomers by selecting the appropriate chiral ligand.

Synthesis of (2R,3R)- and (2S,3S)-octadecane-2,3-diol via Asymmetric Dihydroxylation of (E)-1-Octadecene

This protocol describes a general procedure based on the Sharpless Asymmetric Dihydroxylation.

Workflow for Asymmetric Dihydroxylation:

Caption: General workflow for the synthesis of this compound enantiomers.

Materials:

-

(E)-1-Octadecene

-

AD-mix-α or AD-mix-β

-

tert-Butanol (t-BuOH)

-

Water

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Reaction Setup: A mixture of t-BuOH and water (1:1, v/v) is prepared and cooled to 0 °C in an ice bath.

-

Addition of Reagents: To the cooled solvent, add AD-mix-α (for the (2S,3S)-diol) or AD-mix-β (for the (2R,3R)-diol) followed by (E)-1-octadecene.

-

Reaction: The reaction mixture is stirred vigorously at 0 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched by the addition of solid sodium sulfite and stirred for one hour.

-

Extraction: The mixture is allowed to warm to room temperature, and ethyl acetate is added. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield the pure diol.

-

Characterization: The final product is characterized by NMR spectroscopy, mass spectrometry, and its optical rotation is measured using a polarimeter to confirm its enantiomeric purity.

Synthesis of meso-(2R,3S)-octadecane-2,3-diol

The meso diol can be synthesized from (Z)-1-octadecene using a similar dihydroxylation procedure, but without the need for a chiral catalyst.

Materials:

-

(Z)-1-Octadecene

-

Osmium tetroxide (OsO₄, catalytic amount)

-

N-methylmorpholine N-oxide (NMO) as a co-oxidant

-

Acetone/Water solvent mixture

-

Sodium bisulfite (NaHSO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

Reaction Setup: (Z)-1-octadecene is dissolved in a mixture of acetone and water.

-

Addition of Reagents: NMO is added, followed by a catalytic amount of OsO₄ (typically as a solution in toluene).

-

Reaction: The mixture is stirred at room temperature until TLC analysis indicates the complete consumption of the starting alkene.

-

Quenching: The reaction is quenched by the addition of aqueous sodium bisulfite.

-

Extraction and Purification: The product is extracted with ethyl acetate, washed with brine, dried over anhydrous Na₂SO₄, and purified by column chromatography to yield the meso-diol.

Data Presentation and Analysis

As specific experimental data for this compound stereoisomers is sparse, this section provides a template for the data that should be collected and organized for their characterization.

Table for Physicochemical Data of this compound Stereoisomers:

| Property | (2R,3R)-isomer | (2S,3S)-isomer | meso-isomer |

| Appearance | |||

| Melting Point (°C) | |||

| Optical Rotation [α]D (c, solvent) | 0 | ||

| ¹H NMR (CDCl₃, δ ppm) | |||

| ¹³C NMR (CDCl₃, δ ppm) | |||

| High-Resolution Mass Spec (m/z) |

Conclusion

The stereochemistry of this compound is defined by its two chiral centers, resulting in one pair of enantiomers and a meso diastereomer. The synthesis of these individual stereoisomers can be achieved with high stereoselectivity using established methods such as the Sharpless Asymmetric Dihydroxylation. For professionals in drug development and chemical research, the ability to synthesize and characterize these distinct stereoisomers is crucial for elucidating their structure-activity relationships and for the development of new therapeutic agents. The protocols and data structures provided in this guide offer a framework for the systematic investigation of the stereochemistry of this compound and other long-chain vicinal diols.

"Octadecane-2,3-diol CAS number and registry information"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecane-2,3-diol is a long-chain aliphatic vicinal diol with the molecular formula C₁₈H₃₈O₂. This class of molecules holds interest in various scientific domains due to their presence in natural systems and their potential as chiral building blocks in organic synthesis. This guide provides a comprehensive overview of the CAS registry information for this compound and its isomers, a detailed experimental protocol for its stereoselective synthesis and purification, and relevant physicochemical data.

CAS Registry Information

Several isomers of octadecanediol are registered in the Chemical Abstracts Service (CAS) database. The specific stereochemistry of the hydroxyl groups significantly influences the compound's properties and biological activity. The CAS number for the (2S,3R) stereoisomer of this compound is 67919-41-9. Other registered isomers include:

| Isomer Name | CAS Number |

| (2S,3R)-Octadecane-2,3-diol | 67919-41-9[1] |

| 1,2-Octadecanediol | 20294-76-2 |

| 1,18-Octadecanediol | 3155-42-8 |

Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₈H₃₈O₂ |

| Molecular Weight | 286.50 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not readily available |

| Boiling Point | Not readily available |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform. Insoluble in water. |

Experimental Protocols

A reliable method for the stereoselective synthesis of vicinal diols like (2S,3R)-Octadecane-2,3-diol is the Sharpless asymmetric dihydroxylation of the corresponding alkene. This method allows for the controlled introduction of two hydroxyl groups across a double bond with high enantioselectivity. Another key pathway, observed in biological systems, involves the reduction of an α-hydroxy ketone precursor.

Protocol 1: Stereoselective Synthesis via Sharpless Asymmetric Dihydroxylation

This protocol describes the synthesis of (2S,3R)-Octadecane-2,3-diol from 1-octadecene.

Materials:

-

1-octadecene

-

AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 g of AD-mix-β). Stir the mixture at room temperature until the solids dissolve, resulting in a clear, biphasic solution. Cool the mixture to 0 °C in an ice bath.

-

Addition of Alkene: Add methanesulfonamide (1 equivalent based on the alkene) to the cooled solution. To this, add 1-octadecene (1 equivalent) dropwise while stirring vigorously.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting alkene spot and the appearance of a more polar diol spot indicate reaction completion.

-

Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 g of AD-mix-β) and allowing the mixture to warm to room temperature. Stir for an additional hour.

-

Extraction: Add ethyl acetate to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

-

Elution: Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity).

-

Fraction Collection: Collect the fractions containing the purified diol, as identified by TLC.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield (2S,3R)-Octadecane-2,3-diol as a white solid.

Protocol 2: Synthesis via Reduction of 3-Hydroxy-2-octadecanone

This protocol is based on the biosynthetic pathway observed in the uropygial glands of pheasants and can be adapted for chemical synthesis.

Materials:

-

3-Hydroxy-2-octadecanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve 3-hydroxy-2-octadecanone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting ketone is consumed.

-

Quenching: Slowly add 1 M HCl to quench the excess sodium borohydride until the effervescence ceases.

-

Extraction: Remove the methanol under reduced pressure. Add dichloromethane to the residue and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude diol.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography as described in Protocol 1.

Mandatory Visualizations

Caption: Workflow for the synthesis and purification of (2S,3R)-Octadecane-2,3-diol.

Caption: Simplified biosynthetic pathway to this compound in avian uropygial glands.

References

An In-depth Technical Guide on the Solubility of Long-Chain Aliphatic Diols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain aliphatic diols, characterized by a linear carbon chain with hydroxyl groups at either end (α,ω-diols), are a versatile class of molecules with increasing importance in pharmaceuticals, cosmetics, and polymer chemistry. Their unique amphiphilic nature, arising from the hydrophilic diol end-groups and the hydrophobic alkyl chain, governs their solubility behavior, which is a critical parameter for formulation development, drug delivery, and material science applications. This technical guide provides a comprehensive overview of the solubility of long-chain aliphatic diols, presenting quantitative data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Factors Influencing the Solubility of Long-Chain Aliphatic Diols

The solubility of long-chain aliphatic diols is a complex interplay of several factors:

-

Chain Length: As the length of the aliphatic chain increases, the hydrophobic character of the molecule dominates, leading to a significant decrease in aqueous solubility. The hydrocarbon tail disrupts the hydrogen bonding network of water, making the dissolution process less favorable.

-

Solvent Polarity: "Like dissolves like" is a fundamental principle governing solubility. Long-chain diols, with their polar hydroxyl groups, exhibit higher solubility in polar solvents like alcohols. Conversely, their long nonpolar carbon chain allows for some solubility in nonpolar organic solvents.

-

Temperature: Generally, the solubility of solid solutes in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

-

Hydrogen Bonding: The ability of the hydroxyl groups to form hydrogen bonds with solvent molecules is a key driver of solubility in protic solvents like water and alcohols.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for a selection of long-chain aliphatic diols in various solvents. It is important to note that comprehensive and standardized solubility data for this class of compounds is not always readily available in the literature, and the presented data has been compiled from various sources.

Table 1: Solubility of 1,10-Decanediol

| Solvent | Temperature (°C) | Solubility |

| Water | 40 | 1400 mg/L |

| Alcohol | - | Soluble |

| Petroleum Ether | - | Insoluble |

Table 2: Solubility of 1,12-Dodecanediol

| Solvent | Temperature (°C) | Solubility |

| Water | - | Insoluble (< 1 g/L) |

| Alcohol | - | Soluble |

| Warm Ether | - | Soluble |

| Petroleum Ether | - | Insoluble |

Table 3: Solubility of 1,14-Tetradecanediol

| Solvent | Temperature (°C) | Solubility |

| Chloroform | - | Slightly Soluble |

| DMSO | - | Slightly Soluble |

| Methanol | - | Slightly Soluble |

Table 4: General Solubility of Other Long-Chain Diols

| Diol | Solvent | Solubility |

| 1,16-Hexadecanediol | - | Data not readily available |

Note: "Soluble" and "Insoluble" are qualitative descriptions and the exact quantitative values can vary depending on the specific conditions.

Experimental Protocols

Accurate determination of solubility is crucial for research and development. The following are detailed methodologies for commonly used techniques.

Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[1] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Materials:

-

Long-chain aliphatic diol (solute)

-

Solvent of interest

-

Conical flasks or vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Preparation: Add an excess amount of the long-chain aliphatic diol to a conical flask containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the flask and place it in a shaking incubator set to a constant temperature. Agitate the mixture for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached. The required time may vary depending on the compound and the solvent.

-

Phase Separation: After equilibration, allow the suspension to stand undisturbed at the same temperature to allow the undissolved solid to settle. For finer suspensions, centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is critical to avoid disturbing the undissolved solid at the bottom of the flask.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles. The filter material should be chemically compatible with the solvent and should not adsorb the solute.

-

Dilution: Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the calibration range of the analytical method.

-

Quantification: Analyze the concentration of the diol in the diluted solution using a validated analytical method, such as HPLC.

High-Performance Liquid Chromatography (HPLC) for Concentration Analysis

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It is commonly used to determine the concentration of a solute in a saturated solution obtained from the shake-flask method.

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Refractive Index Detector - RID).

-

A suitable HPLC column (e.g., a C18 reversed-phase column for long-chain diols).

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase for the HPLC analysis. For long-chain diols, a mixture of an organic solvent (e.g., acetonitrile or methanol) and water is often used. The mobile phase should be filtered and degassed before use.

-

Standard Preparation: Prepare a series of standard solutions of the long-chain aliphatic diol of known concentrations in the mobile phase. These standards will be used to create a calibration curve.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area or peak height for each concentration. Plot a graph of peak area/height versus concentration to generate a calibration curve. The curve should be linear over the range of concentrations of interest.

-

Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system.

-

Concentration Determination: Determine the peak area/height of the diol in the sample chromatogram. Use the calibration curve to calculate the concentration of the diol in the diluted sample.

-

Solubility Calculation: Back-calculate the original concentration of the diol in the saturated solution, taking into account the dilution factor. This value represents the solubility of the diol in the chosen solvent at the experimental temperature.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of a long-chain aliphatic diol using the shake-flask method followed by HPLC analysis.

References

An In-depth Technical Guide on the Identification of Octadecane-2,3-diol in Environmental Samples

Introduction

Octadecane-2,3-diol is a long-chain diol that may be present in various environmental matrices as a potential biomarker or industrial byproduct. Its identification and quantification are crucial for environmental monitoring, geochemical research, and understanding biogeochemical processes. Due to the limited availability of direct studies on this compound, this guide provides a comprehensive methodology based on established analytical techniques for other long-chain diols (LCDs) found in environmental samples. The primary analytical method discussed is Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for the separation and identification of volatile and semi-volatile organic compounds.

Experimental Protocols

The analysis of long-chain diols like this compound from complex environmental matrices such as soil, sediment, or water requires a multi-step process involving sample preparation, chemical derivatization, and instrumental analysis.

1. Sample Collection and Preparation

-

Soil and Sediment Samples: Samples are typically collected, freeze-dried to remove water, and ground to a homogenous powder to ensure representative subsampling.

-

Water Samples: Large volumes of water are filtered through glass fiber filters (e.g., GF/F) to collect suspended particulate matter (SPM). The filters are then freeze-dried.

2. Lipid Extraction

The total lipid extract (TLE) is obtained from the dried samples using solvent extraction.

-

Protocol: An accelerated solvent extractor (ASE) or Soxhlet apparatus can be used. A common solvent mixture is dichloromethane (DCM):methanol (MeOH) (9:1, v/v). The extraction is performed at elevated temperature and pressure to ensure efficiency. The resulting extract is concentrated by rotary evaporation.

3. Fractionation (Optional but Recommended)

To isolate the diol fraction from other lipids, the TLE can be separated by column chromatography.

-

Protocol: The TLE is loaded onto an activated silica gel column. Different solvent systems are used to elute fractions of increasing polarity. A typical elution sequence might be:

-

Hexane (for hydrocarbons)

-

Hexane:DCM (for esters and ketones)

-

DCM:MeOH (for more polar compounds, including diols) The fraction containing the diols is collected and concentrated.

-

4. Derivatization

Long-chain diols are not sufficiently volatile for direct GC analysis. Therefore, their hydroxyl groups must be derivatized. Silylation is the most common method.

-

Protocol: The dried polar fraction is reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like pyridine or in a solvent such as ethyl acetate.[1][2] The reaction mixture is heated (e.g., at 60°C for 30 minutes) to ensure complete derivatization of the hydroxyl groups to trimethylsilyl (TMS) ethers.[1] This step significantly increases the volatility of the diols.

5. Instrumental Analysis: GC-MS

The derivatized sample is then analyzed by GC-MS.

-

Gas Chromatography (GC):

-

Column: A non-polar capillary column, such as one coated with CP Sil-5 (similar to DB-5), is typically used (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

-

Oven Temperature Program: A typical program starts at a lower temperature, holds for a short period, and then ramps up to a high temperature to elute the long-chain compounds. For example: 70°C (hold 1 min), ramp to 130°C at 20°C/min, then ramp to 320°C at 4°C/min, and hold for 25 min.[3]

-

Injector: On-column or splitless injection is used to transfer the sample to the column.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used.[1]

-

Analysis Mode:

-

Full Scan: To identify unknown compounds, the mass spectrometer is operated in full scan mode, acquiring a mass spectrum over a wide m/z range (e.g., 50-650 amu).

-

Selected Ion Monitoring (SIM): For quantification and improved sensitivity, the MS is operated in SIM mode, monitoring specific fragment ions characteristic of the target diol TMS-ethers.[1][2]

-

-

Data Presentation

| Environmental Matrix | Location | Sample ID | Concentration (ng/g dry weight) | Analytical Method | Reference |

| Marine Sediment | (e.g., North Atlantic) | Core-top 1 | GC-MS (SIM) | (Future Study) | |

| Lake Water (SPM) | (e.g., Lake Geneva) | LG-Surface-May | GC-MS/MS | (Future Study) | |

| Soil | (e.g., Agricultural Field) | Soil-A-1 | UHPLC-HRMS | (Future Study) |

Mandatory Visualization

The following diagrams illustrate the experimental and logical workflows for the identification of this compound.

References

Methodological & Application

Investigating Octadecane-2,3-diol as a Putative Biomarker: Research Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecane-2,3-diol is a long-chain diol whose biological role and potential as a biomarker in human health and disease remain largely unexplored. While the presence and biosynthesis of other long-chain diols have been identified in various biological and environmental systems, the specific functions of this compound in human physiology are yet to be elucidated. Notably, the biosynthesis of alkane-2,3-diols has been observed in biological systems, such as the conversion of 3-hydroxy-octadecane-2-one to this compound in avian uropygial glands, suggesting the existence of enzymatic pathways for its formation[1]. The established biological activities of other lipid molecules, including the toxic effects of certain linoleic acid diols, underscore the potential for long-chain diols like this compound to be involved in cellular processes[2].

These application notes provide a comprehensive research framework for the investigation of this compound as a potential biomarker. The following sections detail hypothetical signaling pathways, experimental workflows for detection and quantification, and standardized data presentation formats to guide researchers in this nascent area of study.

Hypothetical Signaling Pathway and Biological Relevance

To guide initial research, a hypothetical signaling pathway involving this compound is proposed. This model is speculative and intended to serve as a basis for experimental design. It postulates that cellular stressors could lead to the enzymatic conversion of a precursor, Octadecan-2-one, into this compound. This diol could then potentially modulate downstream cellular responses, such as inflammatory signaling or apoptosis, through interactions with specific protein targets or by altering membrane dynamics.

Caption: Hypothetical signaling cascade involving this compound.

Experimental Protocols

A critical step in investigating a potential biomarker is the development of robust analytical methods for its detection and quantification in biological matrices. The following protocols are based on established techniques for lipid analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS), which has been used in the analysis of related compounds[1].

Protocol 1: Extraction of this compound from Human Plasma

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a deuterated analog of this compound, if available, or a similar long-chain diol not expected to be in the sample).

-

-

Lipid Extraction (Folch Method):

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

-

Derivatization for GC-MS Analysis:

-

To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Incubate at 60°C for 30 minutes to convert the diol into its more volatile trimethylsilyl (TMS) ether derivative.

-

Evaporate the derivatization reagent under nitrogen and reconstitute the sample in 100 µL of hexane for GC-MS analysis.

-

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

-

GC Conditions:

-

Injector Temperature: 280°C

-

Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL in splitless mode.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for the TMS-derivatized this compound and the internal standard.

-

Experimental Workflow Visualization

The overall workflow for the analysis of this compound as a putative biomarker is depicted below.

Caption: Workflow for the analysis of this compound.

Data Presentation

For clear and comparative analysis, quantitative data should be summarized in a structured table. The following table provides a template for presenting the results from a hypothetical case-control study.

| Analyte | Patient Group | N | Concentration (ng/mL) (Mean ± SD) | p-value |

| This compound | Healthy Controls | 50 | 15.2 ± 3.1 | <0.001 |

| Disease X Cohort | 50 | 45.8 ± 8.7 | ||

| Internal Standard | Healthy Controls | 50 | 98.5 ± 2.5 | 0.89 |

| Disease X Cohort | 50 | 98.2 ± 2.9 |

Conclusion

The investigation of this compound as a biomarker is in its infancy. The protocols and frameworks presented here offer a starting point for researchers to explore the presence, regulation, and potential clinical utility of this long-chain diol. Rigorous validation studies, including larger cohort analyses and correlation with clinical outcomes, are necessary to establish whether this compound can serve as a reliable biomarker for a specific disease state. The provided methodologies for extraction and analysis, along with the proposed data presentation structure, aim to facilitate standardized and reproducible research in this promising area.

References

Application Notes and Protocols for Octadecane-2,3-diol in Lipidomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Octadecane-2,3-diol and Vicinal Diols in Lipidomics

This compound is a long-chain aliphatic vicinal diol. While research directly focused on this compound is limited, the broader class of long-chain vicinal diols is of growing interest in lipidomics. These molecules are primarily known as the metabolic products of epoxy fatty acids, formed through the action of epoxide hydrolases. The balance between epoxy fatty acids and their corresponding diols is emerging as a critical factor in the regulation of inflammatory processes. Dysregulation of this pathway has been associated with various diseases, making the accurate analysis of fatty acid diols a key area of investigation for biomarker discovery and understanding disease pathogenesis.

This document provides an overview of the potential applications of this compound in lipidomics research and detailed protocols for its analysis. Given the scarcity of data specific to this compound, the methodologies presented are based on established protocols for analogous long-chain diols and dihydroxy fatty acids.

Potential Applications in Lipidomics Research

-

Biomarker Discovery: As metabolites of epoxy fatty acids, the levels of this compound and other long-chain diols may serve as biomarkers for diseases involving inflammation, cardiovascular disorders, and metabolic syndrome.

-

Internal Standard: Due to its likely low endogenous abundance and structural similarity to other lipid diols, synthetically prepared this compound can be utilized as an internal standard for the quantification of other vicinal diols in complex biological matrices.

-

Investigating Inflammatory Pathways: Studying the formation of this compound from its parent epoxide can provide insights into the activity of epoxide hydrolases and their role in modulating inflammation.

-

Drug Development: Targeting the enzymes responsible for the formation or degradation of this compound and other bioactive lipid diols presents a potential therapeutic strategy for inflammatory diseases.

Experimental Protocols

Lipid Extraction from Plasma/Serum

This protocol is a modification of established methods for the extraction of polar lipids from plasma or serum and is suitable for the analysis of long-chain diols.

Materials:

-

Plasma or serum sample

-

Internal Standard (e.g., a deuterated or ¹³C-labeled synthetic this compound)

-

Methanol (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE) (LC-MS grade)

-

Water (LC-MS grade)

-

Vortex mixer

-

Refrigerated centrifuge

-

Sample concentrator (e.g., vacuum centrifuge or nitrogen evaporator)

Procedure:

-

Thaw plasma/serum samples on ice.

-

In a clean glass tube, add 100 µL of plasma/serum.

-

Add the appropriate amount of internal standard.

-

Add 300 µL of methanol and vortex for 30 seconds.

-

Add 1 mL of MTBE and vortex for 1 minute.

-

Add 250 µL of water to induce phase separation and vortex for 30 seconds.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Carefully collect the upper organic phase (containing the lipids) and transfer to a new tube.

-

Dry the extracted lipids under a stream of nitrogen or using a vacuum centrifuge.

-

Reconstitute the dried lipid extract in an appropriate solvent for the chosen analytical method (e.g., methanol/acetonitrile for LC-MS or a derivatization solvent for GC-MS).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the hydroxyl groups is necessary to increase the volatility of the diol.

2.1. Derivatization Protocol (Silylation):

Materials:

-

Dried lipid extract

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Heating block or oven

Procedure:

-

To the dried lipid extract, add 50 µL of pyridine.

-

Add 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

Cool the sample to room temperature before injection into the GC-MS.

2.2. GC-MS Instrumental Parameters:

The following are general parameters that should be optimized for your specific instrument and column.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temp 150°C, hold for 1 min, ramp to 320°C at 10°C/min, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-600 |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

Expected Fragmentation for TMS-derivatized this compound:

The mass spectrum of the di-TMS derivative of this compound is expected to show characteristic fragments resulting from the cleavage between the two silylated carbons and along the alkyl chain.

| m/z (mass-to-charge) | Proposed Fragment Identity |

| M-15 | Loss of a methyl group from a TMS group |

| 73 | [Si(CH₃)₃]⁺ |

| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ (rearrangement ion) |

| Specific cleavage ions | Cleavage between C2 and C3, and other alkyl chain fragments |

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of lipid diols without the need for derivatization.

3.1. LC-MS/MS Instrumental Parameters:

The following are general parameters that should be optimized for your specific instrument and column.

| Parameter | Setting |

| Liquid Chromatograph | |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | Start at 30% B, increase to 100% B over 15 min, hold for 5 min, return to 30% B and re-equilibrate |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification |

| Precursor Ion (Positive) | [M+H-H₂O]⁺ or [M+NH₄]⁺ |

| Product Ions (Positive) | Characteristic fragments resulting from water loss and alkyl chain cleavage |

| Precursor Ion (Negative) | [M-H]⁻ or [M+HCOO]⁻ |

| Product Ions (Negative) | Characteristic fragments from the deprotonated molecule |

Data Presentation

Quantitative data for this compound is not yet established in the literature. The following table is a template for presenting such data once it becomes available through the application of the protocols described above.

Table 1: Hypothetical Quantitative Data for this compound in Human Plasma (ng/mL)

| Sample Group | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | n |

| Healthy Controls | Data to be determined | Data to be determined | |

| Disease State Group | Data to be determined | Data to be determined |

Visualizations

Caption: General experimental workflow for the analysis of this compound.

Caption: Putative metabolic pathway involving this compound.

Caption: Hypothetical GC-MS fragmentation of derivatized this compound.

Application Notes & Protocols: Analytical Standards for Long-Chain Diols

Audience: Researchers, scientists, and drug development professionals.

Introduction to Long-Chain Diols (LCDs)

Long-chain diols (LCDs) are a class of lipids characterized by a long alkyl chain with two hydroxyl groups. They are found in various natural sources, including marine and lacustrine sediments, as well as in specific types of algae.[1] The distribution and abundance of different LCD isomers can serve as valuable biomarkers for paleoenvironmental reconstructions and may have relevance in biological signaling pathways. Common LCDs include C28 and C30 1,13-diols, C30 and C32 1,15-diols, and C28 and C30 1,14-diols.

In recent years, specific ratios of these LCDs have been developed as proxies for environmental parameters such as sea surface temperature (SST) and nutrient availability. The most prominent of these is the Long-chain Diol Index (LDI), which correlates with SST. Another index, the Nutrient Diol Index (NDI), has been proposed as a proxy for sea surface nutrient concentrations, particularly in relation to upwelling conditions.

This document provides detailed protocols for the extraction, analysis, and quantification of long-chain diols, along with information on relevant analytical standards and data interpretation.

Analytical Standards and Quantification

The accurate quantification of long-chain diols relies on the use of appropriate internal and external analytical standards.

Internal Standards: An internal standard (IS) is crucial for correcting for variations in sample extraction efficiency and instrument response. The selection of an IS should be based on its structural similarity to the analytes of interest and its absence in the samples being analyzed. Commonly used internal standards for LCD analysis include:

-

C

225,16-diol: Frequently used as an internal standard for the quantification of various LCDs. -

Androstanol: Has also been employed as an internal standard in some studies.

External Standards & Commercial Availability:

The availability of pure, certified analytical standards for individual long-chain diols is currently limited. While some shorter-chain diols are commercially available from suppliers like Sigma-Aldrich, obtaining a comprehensive suite of long-chain diol standards (e.g., C28 1,13-diol, C30 1,15-diol, C28 1,14-diol) is challenging. Researchers often rely on well-characterized sediment or culture extracts with known LCD compositions as reference materials.

Note on Quantification: In the absence of commercially available standards for each specific long-chain diol, a semi-quantitative approach may be adopted. This involves using a commercially available, structurally similar compound as a single-point external standard and assuming a similar response factor for all LCDs. However, it is critical to acknowledge that this approach can introduce uncertainty in the absolute quantification. For the calculation of indices like the LDI and NDI, which are based on relative abundances, the impact of this limitation is less significant.

Experimental Protocols

The following protocols outline a standard workflow for the analysis of long-chain diols from sediment or biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

Lipid Extraction

-

Sample Preparation: Lyophilize (freeze-dry) the sample to remove all water. Homogenize the dried sample using a mortar and pestle.

-

Extraction:

-